![molecular formula C27H25F3N6O3S2 B10780354 N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide](/img/structure/B10780354.png)

N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BTB07018 es un compuesto orgánico sintético conocido por su función como inhibidor no competitivo de la aminopeptidasa N. Esta enzima participa en la escisión de aminoácidos neutros y básicos del extremo N-terminal de los sustratos. BTB07018 fue descubierto mediante cribado virtual y ha demostrado potencial en diversas aplicaciones de investigación científica, particularmente en el campo del tratamiento del cáncer .

Métodos De Preparación

La preparación de BTB07018 implica rutas sintéticas que se identificaron mediante cribado virtual. Las rutas sintéticas específicas y las condiciones de reacción para BTB07018 no están ampliamente documentadas en la literatura. se sabe que el compuesto se descubrió junto con otros inhibidores como JFD00064 . Los métodos de producción industrial para BTB07018 tampoco están ampliamente detallados, pero generalmente se sintetiza en laboratorios de investigación para fines experimentales.

Análisis De Reacciones Químicas

BTB07018 funciona principalmente como un inhibidor no competitivo de la aminopeptidasa N. Los tipos de reacciones que experimenta incluyen:

Reacciones de inhibición: BTB07018 inhibe la actividad de la aminopeptidasa N uniéndose a la enzima de forma no competitiva. Esto significa que no compite con el sustrato por el sitio activo, sino que se une a un sitio diferente en la enzima.

Reacciones de unión: El compuesto se une a la aminopeptidasa N, lo que lleva a una disminución de la actividad de la enzima.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen sustratos específicos para la aminopeptidasa N y diversas condiciones de ensayo para medir la actividad enzimática. El producto principal formado a partir de estas reacciones es la forma inhibida de la aminopeptidasa N .

Aplicaciones Científicas De Investigación

BTB07018 tiene varias aplicaciones de investigación científica, que incluyen:

Investigación del cáncer: Se ha demostrado que BTB07018 inhibe la actividad de la aminopeptidasa N en células tumorales humanas y murinas, reduciendo su viabilidad.

Bioquímica: El compuesto se utiliza para estudiar el papel de la aminopeptidasa N en diversos procesos biológicos, incluida la degradación de proteínas y la señalización celular.

Farmacología: BTB07018 se utiliza para investigar los efectos farmacológicos de la inhibición de la aminopeptidasa N y para desarrollar nuevos agentes terapéuticos dirigidos a esta enzima

Mecanismo De Acción

BTB07018 ejerce sus efectos uniéndose a la aminopeptidasa N de forma no competitiva. Esto significa que no compite con el sustrato por el sitio activo, sino que se une a un sitio diferente en la enzima. Esta unión provoca un cambio conformacional en la enzima, reduciendo su actividad. Los objetivos moleculares de BTB07018 incluyen la aminopeptidasa N en modelos tanto humanos como porcinos .

Comparación Con Compuestos Similares

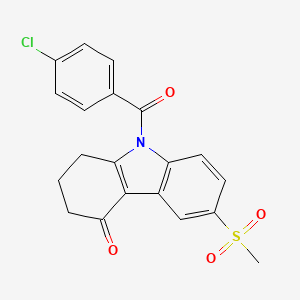

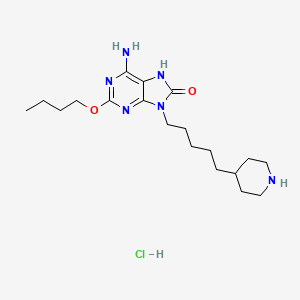

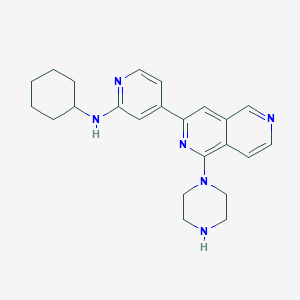

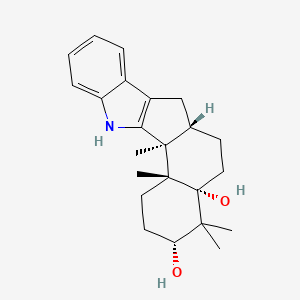

BTB07018 es similar a otros inhibidores no competitivos de la aminopeptidasa N, como JFD00064. Es único en sus propiedades de unión específicas y sus efectos inhibitorios. Los compuestos similares incluyen:

Propiedades

Fórmula molecular |

C27H25F3N6O3S2 |

|---|---|

Peso molecular |

602.7 g/mol |

Nombre IUPAC |

N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C27H25F3N6O3S2/c1-18-6-8-19(9-7-18)25(37)31-32-26(35-14-2-3-15-35)34-41(38,39)21-12-10-20(11-13-21)36-22(23-5-4-16-40-23)17-24(33-36)27(28,29)30/h4-13,16-17H,2-3,14-15H2,1H3,(H,31,37)(H,32,34) |

Clave InChI |

FPHDAMLVFFWTQL-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)NNC(=NS(=O)(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4=CC=CS4)N5CCCC5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-1-[(2S)-2-[(2-azidoacetyl)amino]propanoyl]-N-[(2S)-1-[[(2S)-3-cyclohexyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide](/img/structure/B10780277.png)

![2-anilino-N-[4-[3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl]oxyphenyl]benzamide](/img/structure/B10780279.png)

![(6-chloro-1H-indol-3-yl)-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylmethanone](/img/structure/B10780284.png)

![N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)

![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)

![4-[1-(3-Bromo-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-vinyl]-benzoic acid](/img/structure/B10780313.png)

![(2S)-2-[[2-[(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-(aminomethyl)-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-oxo-1,4,5,10-tetrahydroazepino[3,4-b]indol-2-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10780321.png)

![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)

![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)

![3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B10780362.png)